4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one
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Overview
Description
4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields of science. This compound is characterized by a pyridinone core with a cyclopentylidenehydrazinyl substituent, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one typically involves the reaction of 6-methyl-2-pyridone with cyclopentanone hydrazone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production would also focus on ensuring the purity and consistency of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinone core.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted pyridinone derivatives with various functional groups.
Scientific Research Applications
4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as N-acetyltransferase 10 (NAT10), which plays a role in stabilizing microtubules and maintaining nuclear shape. By inhibiting NAT10, the compound can correct defects in nuclear architecture and reduce DNA damage, making it a potential candidate for treating diseases associated with nuclear abnormalities .
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopentylidenehydrazinyl-4-methylpyridin-2-one
- 4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-thione
- 4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-amine
Uniqueness
4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit NAT10 and correct nuclear defects sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Properties
CAS No. |
61191-25-1 |
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Molecular Formula |
C11H15N3O |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H15N3O/c1-8-6-10(7-11(15)12-8)14-13-9-4-2-3-5-9/h6-7H,2-5H2,1H3,(H2,12,14,15) |
InChI Key |
GINGMYCEGOHIJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1)NN=C2CCCC2 |
Origin of Product |
United States |
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